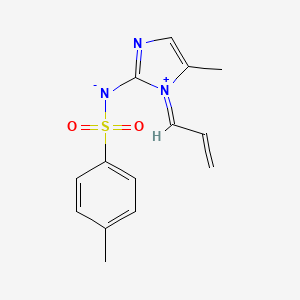
Cleomeolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cleomeolide is typically extracted from the leaves of Cleome viscosa using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) . The extraction process involves the use of hydroalcoholic solvents to isolate the compound from the plant material . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing extraction efficiency and yield .
Chemical Reactions Analysis
Cleomeolide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Cleomeolide has been the subject of extensive scientific research due to its potential therapeutic properties . In chemistry, it is used as a model compound for studying diterpene lactones and their reactivity . In biology and medicine, this compound has shown promise as an antioxidant and anti-inflammatory agent . It has also been investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of cleomeolide involves its interaction with specific molecular targets and pathways within the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage to cells . Additionally, its anti-inflammatory effects are thought to result from its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Cleomeolide is unique among diterpene lactones due to its specific chemical structure and biological activity . Similar compounds include other diterpene lactones such as andrographolide and forskolin . While these compounds share some structural similarities with this compound, they differ in their specific functional groups and biological effects . For example, andrographolide is known for its anti-inflammatory and anticancer properties, while forskolin is used primarily for its ability to activate adenylate cyclase and increase cyclic AMP levels .
Properties
CAS No. |
72188-81-9 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-1,7,8-trimethyl-17-methylidene-15-oxatricyclo[9.3.2.14,8]heptadec-11-en-16-one |
InChI |
InChI=1S/C20H30O3/c1-13-7-8-16-12-17(21)20(4)10-5-6-15(18(22)23-20)9-11-19(13,3)14(16)2/h6,13,16-17,21H,2,5,7-12H2,1,3-4H3 |
InChI Key |
SHAHCGJNHYXFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC(C3(CCC=C(CCC1(C2=C)C)C(=O)O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
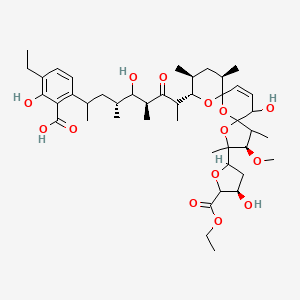
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
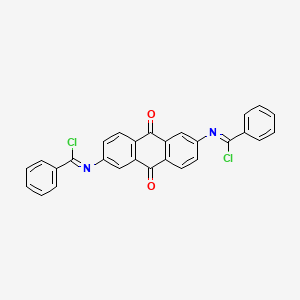
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
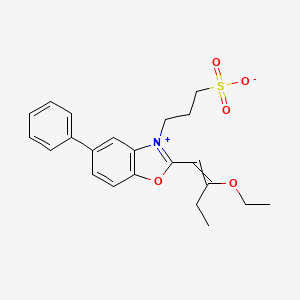
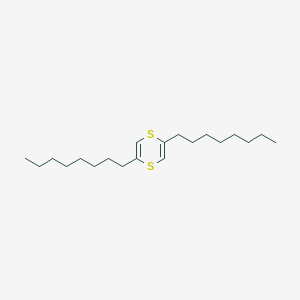
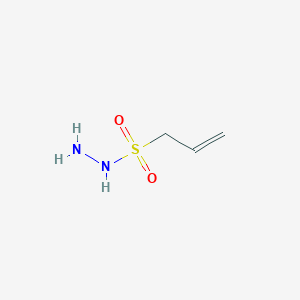
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
